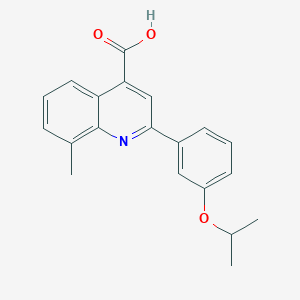

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by:

- A quinoline core substituted with a methyl group at position 6.

- A 3-isopropoxyphenyl group at position 2.

- A carboxylic acid moiety at position 3.

This compound’s structure confers unique steric and electronic properties due to the isopropoxy group, which is bulkier and more lipophilic compared to simpler substituents like methoxy or phenyl.

Propriétés

IUPAC Name |

8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(22)23)16-9-4-6-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSUGMKCRRWQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Suzuki-Miyaura Coupling-Based Synthesis

The most commonly reported synthetic route to this compound involves the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process that forms carbon-carbon bonds between an aryl halide and an aryl boronic acid derivative.

- Starting Materials : Typically, a 2-halogenated-8-methylquinoline-4-carboxylic acid or its ester derivative is coupled with 3-isopropoxyphenylboronic acid.

- Catalysts and Conditions : Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are used under mild to moderate temperatures (80–110 °C) in polar solvents like dimethylformamide (DMF) or toluene with a base such as potassium carbonate.

- Reaction Outcome : This method yields the target compound with high regioselectivity and good yields, allowing for scalability in industrial settings.

- Purification : Post-reaction purification typically involves recrystallization or chromatographic techniques to isolate the pure acid form.

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |

| Base | K2CO3 or Na2CO3 |

| Solvent | DMF, toluene, or dioxane |

| Temperature | 80–110 °C |

| Reaction Time | 6–24 hours |

| Yield | 70–90% |

Magnetic Nanoparticle-Catalyzed Synthesis

Recent advances have introduced magnetically recoverable catalysts such as Fe3O4@SiO2 functionalized with urea-thiazole sulfonic acid chloride for the synthesis of 2-arylquinoline-4-carboxylic acids.

- Procedure : The catalyst is stirred with substrates at 80 °C under solvent-free conditions.

- Catalyst Recovery : The magnetic catalyst is easily separated by an external magnet and reused multiple times without significant loss of activity.

- Yields : High yields (typically >85%) are reported with excellent catalyst recyclability.

- Environmental Impact : This method reduces solvent use and waste, aligning with green chemistry principles.

| Catalyst Type | Reaction Conditions | Yield (%) | Catalyst Reusability |

|---|---|---|---|

| Fe3O4@SiO2@(CH2)3–Urea–Thiazole Sulfonic Acid Chloride | 80 °C, solvent-free, 30 min | 85–92 | >5 cycles without loss |

Reaction Mechanisms and Analysis

- Suzuki-Miyaura Coupling : Involves oxidative addition of the aryl halide to Pd(0), transmetallation with the aryl boronic acid, and reductive elimination to form the biaryl bond.

- Doebner Reaction : Proceeds via condensation of aniline with aldehyde, followed by cyclization and oxidation to form the quinoline ring with carboxylation.

- Magnetic Nanoparticle Catalysis : Acidic sites on the functionalized nanoparticles facilitate condensation and cyclization steps, enhancing reaction rates and selectivity.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | High selectivity, well-established | Requires palladium catalyst, costly | 70–90% | High |

| One-Pot Doebner Reaction Variant | Simple, fewer steps | May require optimization for substituents | Moderate (variable) | Moderate |

| Magnetic Nanoparticle Catalysis | Green, reusable catalyst, solvent-free | Catalyst preparation needed | 85–92% | Emerging, promising |

Research Findings and Optimization Notes

- Catalyst Loading : Lower catalyst loadings in Suzuki coupling reduce cost but may increase reaction time.

- Base Selection : Potassium carbonate is preferred for mild basicity, minimizing side reactions.

- Solvent Effects : Polar aprotic solvents favor coupling efficiency; solvent-free conditions in nanoparticle catalysis enhance sustainability.

- Temperature Control : Elevated temperatures improve reaction rates but require careful monitoring to avoid decomposition.

- Purification : Recrystallization from ethanol or ethyl acetate mixtures is effective for isolating high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid moiety to an alcohol or other reduced forms.

Substitution: The isopropoxy group or other substituents on the quinoline ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or other reduced forms of the compound.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. Studies have shown that 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid can inhibit the growth of various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound affects cell proliferation in lung cancer cells (A549) and breast cancer cells (MCF-7), with IC values indicating potent cytotoxicity.

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 4.5 |

| MCF-7 | 5.2 |

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Preliminary studies on this compound suggest that it possesses antibacterial and antifungal properties.

- Bacterial Activity : The compound has been tested against Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), showing significant inhibitory effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism and inflammatory processes.

Target Enzymes

Studies have shown that this compound can inhibit:

- Cyclooxygenase (COX) : This enzyme plays a critical role in inflammation and pain signaling.

- Protein Kinases : Inhibition of specific kinases can disrupt signaling pathways essential for cancer cell survival.

Material Science Applications

The unique properties of this compound make it a candidate for developing advanced materials:

Polymer Chemistry

The compound can be utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials with specialized functions, such as improved resistance to environmental degradation.

Mécanisme D'action

The mechanism of action of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens or cancer cells. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects at Position 2 of the Quinoline Core

The substituent at position 2 significantly influences electronic, steric, and solubility properties. Key comparisons include:

Key Observations :

- Lipophilicity : The isopropoxy group (logP ~3.5 estimated) offers higher lipophilicity than methoxy (logP ~2.8) or hydroxy groups (logP ~1.5).

- Steric Effects : Isopropoxy’s bulkiness may reduce binding affinity in sterically constrained environments compared to smaller groups like methoxy.

- Electronic Effects : Methoxy and hydroxy groups enhance electron density, improving interactions with polar targets, while chloro groups reduce electron density.

Substituent Effects at Other Positions

Position 7 and 8 Modifications

- 8-Methyl group : Consistently present in the target compound and analogs, contributing to planarity and π-stacking interactions.

Carboxylic Acid at Position 4

All compared compounds retain the C4 carboxylic acid, which is critical for salt formation, solubility modulation, and binding to metal ions or enzymes.

Activité Biologique

2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an isopropoxyphenyl group and a carboxylic acid moiety, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, similar to other quinoline derivatives.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| PC-3 | 18.7 | Cell cycle arrest (G1 phase) |

Enzyme Inhibition

The compound has been shown to inhibit specific kinases involved in cancer progression. Kinase panel assays indicate that it selectively inhibits Aurora A kinase, a target for cancer therapy.

Table 2: Kinase Inhibition Profile

| Kinase | Inhibition (%) |

|---|---|

| Aurora A | 48.22 |

| EGFR | 10.5 |

| AKT | 5.0 |

The proposed mechanism of action for this compound involves:

- Binding Affinity : The compound binds to the active site of target kinases, disrupting their function.

- Apoptotic Pathway Activation : It activates caspases leading to programmed cell death.

- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases (CDKs), resulting in G1 phase arrest.

Case Studies

-

MCF-7 Cell Line Study : A detailed investigation into the effects of the compound on MCF-7 cells showed a significant increase in early and late apoptosis rates compared to control groups.

Table 3: Apoptosis Induction in MCF-7 Cells

Condition Early Apoptosis (%) Late Apoptosis (%) Control 0.08 0.68 Treated 0.10 0.81 - In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls, further validating its potential as an anticancer agent.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.